![molecular formula C7H11N3O2 B13063492 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
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Overview
Description
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that features a unique combination of azetidine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method involves the nucleophilic substitution reaction where azetidine is reacted with a suitable oxadiazole derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the azetidine or oxadiazole rings.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s stability and ability to form hydrogen bonds, enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-[(Azetidin-3-yloxy)methyl]pyridine: Another compound with an azetidine ring, but with a pyridine instead of an oxadiazole ring.
Methyl 3-(azetidin-3-yloxy)benzoate: Contains an azetidine ring and a benzoate group, differing in the aromatic ring structure.
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is unique due to the presence of both azetidine and oxadiazole rings, which confer distinct chemical and biological properties
Biological Activity
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is a compound that belongs to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a five-membered oxadiazole ring with an azetidine moiety, which contributes to its unique biological profile. The general structure can be represented as follows:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa (Cervical) | 0.67 | |
Compound B | HCT-116 (Colon) | 0.80 | |
Compound C | PC-3 (Prostate) | 0.87 |
The above data suggests that derivatives of oxadiazoles can inhibit the proliferation of cancer cells effectively.
The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:
- Inhibition of Key Enzymes : Compounds have shown inhibitory effects on enzymes such as Histone Deacetylases (HDACs), which are involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Many studies report that these compounds can induce apoptosis in cancer cells through caspase activation pathways .
- Targeting Specific Receptors : Certain derivatives have been identified as selective agonists for chemokine receptors like CXCR4, which play a role in tumor progression and metastasis .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have also demonstrated antimicrobial activity against various pathogens. For instance, studies have indicated that certain oxadiazoles possess significant antibacterial properties against ESKAPE pathogens.
Table 2: Antimicrobial Activity Against ESKAPE Pathogens
Compound | Pathogen Tested | MIC (µg/mL) | Reference |
---|---|---|---|
3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | Staphylococcus aureus | 8 | |
Escherichia coli | 16 |
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Study on Antitumor Activity : A study involving a series of synthesized oxadiazoles showed promising results in inhibiting tumor growth in vivo models. The derivatives were administered at varying doses, revealing dose-dependent responses in tumor suppression .
- Evaluation of Antimicrobial Efficacy : Another study evaluated the efficacy of oxadiazole compounds against resistant bacterial strains. The results indicated that specific modifications to the oxadiazole structure could enhance antimicrobial potency significantly .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H11N3O2/c1-5-7(10-12-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3 |
InChI Key |
PBCUFLOWDFFTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1COC2CNC2 |
Origin of Product |
United States |
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